molecular formula C9H11F3O4 B8543046 Ethyl 2-acetyl-5,5,5-trifluoro-4-oxopentanoate

Ethyl 2-acetyl-5,5,5-trifluoro-4-oxopentanoate

Cat. No.: B8543046
M. Wt: 240.18 g/mol
InChI Key: ZZSROVZXDYMURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetyl-5,5,5-trifluoro-4-oxopentanoate is a useful research compound. Its molecular formula is C9H11F3O4 and its molecular weight is 240.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11F3O4

Molecular Weight

240.18 g/mol

IUPAC Name

ethyl 2-acetyl-5,5,5-trifluoro-4-oxopentanoate

InChI

InChI=1S/C9H11F3O4/c1-3-16-8(15)6(5(2)13)4-7(14)9(10,11)12/h6H,3-4H2,1-2H3

InChI Key

ZZSROVZXDYMURQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C(F)(F)F)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl acetoacetate (3.98 mL) in THF (dry) (50 mL) was added NaH (1.571 g) at 0° C., and the mixture was stirred for 30 min at the same temperature. To the mixture was added 3-bromo-1,1,1-trifluoroacetone (5 g) 0° C., and the mixture was stirred for 3 h. The mixture was poured into brine at room temperature and extracted with EtOAc. The organic layer was separated, washed successively with water and brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (1.570 g).
Quantity
3.98 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.571 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.